1,4-Diazepane-6-carboxamide
CAS No.: 220364-86-3
Cat. No.: VC16006860
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220364-86-3 |
---|---|
Molecular Formula | C6H13N3O |
Molecular Weight | 143.19 g/mol |
IUPAC Name | 1,4-diazepane-6-carboxamide |
Standard InChI | InChI=1S/C6H13N3O/c7-6(10)5-3-8-1-2-9-4-5/h5,8-9H,1-4H2,(H2,7,10) |
Standard InChI Key | CLGAFVASWBFIGS-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC(CN1)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
1,4-Diazepane-6-carboxamide (CAS: 220364-86-3) is a bicyclic amine derivative with a molecular weight of 143.19 g/mol . Its structure comprises a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms—substituted at the sixth position with a carboxamide group (-CONH). The compound’s flexibility, conferred by the diazepane ring, allows for conformational adaptability, which is critical for binding to biological targets .
Table 1: Physicochemical Properties of 1,4-Diazepane-6-carboxamide
Property | Value |
---|---|
Molecular Formula | |
Molar Mass (g/mol) | 143.19 |
CAS Registry Number | 220364-86-3 |
Key Functional Groups | Diazepane ring, Carboxamide |
The carboxamide group enhances hydrogen-bonding potential, improving solubility and interaction with enzyme active sites . Computational modeling suggests that the equatorial orientation of the carboxamide moiety optimizes steric and electronic interactions in protein binding pockets .
Synthetic Methodologies and Derivative Development
Core Synthesis of 1,4-Diazepane-6-carboxamide
The synthesis of 1,4-diazepane-6-carboxamide derivatives typically begins with the preparation of the 1,4-diazepane backbone. A common route involves cyclocondensation of 1,5-diamines with carbonyl compounds, followed by functionalization at the sixth position . For example, 1-benzhydryl-1,4-diazepane serves as a precursor, reacting with aryl isocyanates to introduce carboxamide substituents .
-
Formation of 1-benzhydryl-1,4-diazepane: Achieved via nucleophilic substitution between benzhydryl bromide and homopiperazine.
-
Carboxamide Introduction: Treatment with aryl isocyanates (e.g., 3-chlorophenyl isocyanate) in dichloromethane, catalyzed by triethylamine, yields N-aryl carboxamide derivatives.
Representative Derivatives and Their Synthesis
The Scirp.org study synthesized 15 derivatives, including 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (Compound 6a), via the above method . Characterization employed NMR, LC-MS, and elemental analysis. For instance, Compound 6a exhibited distinct NMR signals at δ 8.76 (s, 1H, -NH) and δ 4.73 (s, 1H, -CH-), confirming successful carboxamide formation .
Pharmacological Activity and Mechanism of Action
Anticancer Efficacy
Derivatives of 1,4-diazepane-6-carboxamide were evaluated against Reh leukemia cells using trypan blue exclusion and MTT assays . Carboxamide-containing analogs (e.g., 6a–e) outperformed carbothioamide counterparts (7a–f), with IC values ranging from 18 µM to >250 µM.
Table 2: Cytotoxic Activity of Select Derivatives
Compound | Substituent | IC (µM) |
---|---|---|
6a | 3-Chlorophenyl | 18 |
6c | 2,4-Dichlorophenyl | 45 |
6d | 3-Methoxyphenyl | 92 |
7a | 3-Chlorophenylthio | >250 |
The superior activity of 6a correlates with electron-withdrawing chloro substituents, which may enhance target binding via hydrophobic interactions . Time-dependent assays revealed maximal cytotoxicity at 72 hours, suggesting delayed apoptosis or cell cycle arrest mechanisms .
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Chloro substituents (e.g., 6a, 6c) improve potency compared to electron-donating groups (e.g., methoxy in 6d) .
-
Carboxamide vs. Carbothioamide: The carbonyl oxygen in carboxamides facilitates stronger hydrogen bonding than thiocarbonyl, explaining the 10-fold higher activity of 6a over 7a .
-
Ring Flexibility: The diazepane ring’s conformational mobility may enable adaptation to diverse binding sites, a hypothesis supported by molecular dynamics simulations .
Future Directions and Applications
Expanding Therapeutic Indications
While current research focuses on oncology, 1,4-diazepane-6-carboxamide’s structural features align with targets in neurology (e.g., serotonin receptors) and infectious diseases (e.g., HIV protease) . Modifying the aryl substituent could yield analogs with multi-target activity.
Improving Pharmacokinetic Profiles
Future studies should address the compound’s metabolic stability and bioavailability. Prodrug strategies, such as esterification of the carboxamide group, may enhance membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume